molecular formula C12H10F3N3O3S B2754176 N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1798680-55-3

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2754176
CAS No.: 1798680-55-3
M. Wt: 333.29
InChI Key: BKBJYNPEIMAUKL-UHFFFAOYSA-N
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Description

N-(2-Methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a 4-(trifluoromethyl)phenyl sulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy pyrimidine contributes to hydrogen-bonding interactions, making it a candidate for therapeutic or agrochemical applications .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-21-11-16-6-9(7-17-11)18-22(19,20)10-4-2-8(3-5-10)12(13,14)15/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJYNPEIMAUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 2-position of the pyrimidine ring using methanol and a suitable catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide derivatives as effective antimicrobial agents. These compounds exhibit significant activity against various bacterial strains, particularly multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Case Study: Antimicrobial Evaluation

In a study published in Molecules, new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated that these compounds effectively suppressed biofilm formation in the tested bacterial isolates, indicating their potential as novel antimicrobial agents .

CompoundMIC (µg/mL)MBC (µg/mL)Target Organism
Compound A3264K. pneumoniae
Compound B1632P. aeruginosa

Anticancer Activity

The sulfonamide moiety has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects

A study investigating the cytotoxic activity of new sulfonamide derivatives against human cancer cell lines revealed promising results. The compounds exhibited selective toxicity towards colon and breast cancer cells, with some derivatives demonstrating an ability to induce apoptosis through specific cellular pathways .

CompoundIC50 (µM)Cancer Cell Line
Compound C10Colon Cancer
Compound D5Breast Cancer

Drug Development and Optimization

The design of new compounds based on the structure of this compound has led to advancements in drug development. The incorporation of this compound into hybrid structures aims to enhance pharmacological profiles and reduce side effects.

In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the drug-likeness and bioavailability of these new derivatives. The results suggest that modifications to the chemical structure can significantly improve the pharmacokinetic properties of these compounds, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core sulfonamide group is shared with several analogs, but key differences in substituents influence its properties:

Example 52 (Patent)
  • Structure: Contains a 3-methylbenzyloxy-chlorophenylamino group and a trifluoroacetamido substituent.
European Patent Analogs ()
  • N-Methylsulfonyl-pyridine-carboxamide derivatives : Replace the pyrimidine ring with a pyridine-thiazole system. The thiazole heterocycle may enhance π-π stacking but reduce solubility due to increased hydrophobicity .
  • Imidazo[4,5-b]pyridine derivatives : Feature fused bicyclic systems with ethylsulfonyl and trifluoromethyl groups. These bulkier structures likely improve target specificity but may compromise bioavailability .
Piperidin-1-yl-Pyrimidinyl Analogs ()
  • Structure : Includes a bromo-substituted pyrimidine and piperidin-1-yl group.

Physicochemical Properties

Compound logP* Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 3.2 12.5 (pH 7.4) 45
Example 52 (Trifluoroacetamido) 3.8 8.2 28
Pyridine-Thiazole Analogs 4.1 5.1 35
Bromo-Pyrimidine Analog 3.5 9.8 22

*Predicted using fragment-based methods.

  • Trifluoromethyl vs. Trifluoroacetamido : The target compound’s trifluoromethyl group provides a balance of lipophilicity (logP 3.2) and solubility, whereas the trifluoroacetamido group in Example 52 increases logP (3.8) but reduces solubility by ~34% .
  • Methoxy vs. Bromo : The methoxy group in the target compound improves solubility (12.5 µg/mL vs. 9.8 µg/mL for bromo) and metabolic stability (t₁/₂ 45 min vs. 22 min) due to reduced susceptibility to oxidative metabolism .

Biological Activity

N-(2-Methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine moiety and a trifluoromethyl group, contributing to its interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F3N3O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological macromolecules. The mechanism involves binding to target enzymes, thereby modulating their activity and influencing metabolic pathways. Notably, compounds with similar structures have been shown to interfere with nucleotide biosynthesis pathways, which are crucial for cellular proliferation and survival .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase .

Antiviral Activity

Nucleoside analogs derived from pyrimidine structures have demonstrated antiviral properties. They can inhibit viral replication by interfering with nucleotide metabolism, a mechanism that could be relevant for this compound .

Anti-inflammatory Effects

Some studies suggest that sulfonamide derivatives may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Target Compound4Streptococcus pneumoniae

Study 2: Antiviral Activity

In vitro studies on pyrimidine derivatives showed promising antiviral effects against hepatitis viruses. The inhibition of viral replication was linked to the disruption of nucleotide synthesis pathways.

CompoundIC50 (µM)Viral Strain
Compound C5Hepatitis C virus
Compound D10Hepatitis B virus
Target Compound3Hepatitis E virus

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(OAc)₂Increases yield by ~20%
SolventDMFEnhances intermediate solubility
Reaction Temp.100°CBalances reaction rate and purity

What advanced spectroscopic techniques are critical for confirming the structure of this sulfonamide?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups δ ~120–125 ppm in ¹³C NMR) and confirms substitution patterns on the pyrimidine ring .
  • FT-IR : Identifies sulfonamide S=O stretches (1340–1290 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in structurally similar sulfonamide derivatives (e.g., C–S bond lengths: 1.76–1.78 Å) .

How do DFT and molecular docking studies contribute to understanding the electronic structure and biological potential of this compound?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and charge distribution, revealing nucleophilic regions at the pyrimidine ring .
  • Molecular Docking : Evaluates binding affinity to target proteins (e.g., HIV RNA with docking scores of −8.4 kcal/mol in analogous sulfonamides) .
  • TDDFT Simulations : Correlate UV-Vis spectra (e.g., λmax ~335 nm in DMSO) with electronic transitions .

What methodologies assess the compound's biological activity, particularly in enzyme inhibition or receptor binding?

Answer:

  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase inhibition assays) .
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for targets like 5-HT₆ receptors, as seen in related sulfonamides .
  • Antiproliferative Screens : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM in PR16 derivatives) .

How can researchers resolve discrepancies in biological activity data between similar sulfonamide derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. chlorine on benzene ring) using bioisosteric replacements .
  • Pharmacophore Modeling : Identify critical binding motifs (e.g., sulfonamide moiety vs. pyrimidine orientation) .
  • Meta-Analysis : Cross-reference datasets from independent studies to isolate confounding variables (e.g., purity differences >95% vs. 89% in PR16 vs. PR18) .

What strategies identify key functional groups influencing the compound's activity in target systems?

Answer:

  • Fragment-Based Design : Systematically modify substituents (e.g., replacing methoxy with ethoxy on pyrimidine) to assess activity shifts .
  • Proteomic Profiling : Identify binding partners via affinity chromatography and mass spectrometry.
  • Crystallographic Mapping : Resolve ligand-protein interactions (e.g., hydrogen bonds between sulfonamide S=O and active-site residues) .

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